molecular formula C51H71NO14Si B13440492 2'-TES-Cabazitaxel (CBZM02)

2'-TES-Cabazitaxel (CBZM02)

Cat. No.: B13440492
M. Wt: 950.2 g/mol
InChI Key: STIJGKTXRCUORT-CEPOORRRSA-N
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Description

2’-TES-Cabazitaxel (CBZM02) is a derivative of cabazitaxel, a chemotherapy drug used primarily for the treatment of metastatic castration-resistant prostate cancer. The compound is known for its enhanced stability and efficacy due to the presence of a triethylsilyl (TES) group, which improves its pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-TES-Cabazitaxel involves multiple steps, starting from the precursor 10-deacetylbaccatin III. The key steps include the protection of hydroxyl groups, selective acylation, and introduction of the TES group. The reaction conditions typically involve the use of organic solvents like dichloromethane and reagents such as triethylamine and TES chloride .

Industrial Production Methods

Industrial production of 2’-TES-Cabazitaxel follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2’-TES-Cabazitaxel undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-TES-Cabazitaxel, each with distinct pharmacological properties .

Mechanism of Action

2’-TES-Cabazitaxel exerts its effects by binding to tubulin and promoting its assembly into microtubules while simultaneously inhibiting their disassembly. This leads to the stabilization of microtubules, resulting in the inhibition of mitotic and interphase cellular functions. The compound targets the beta-tubulin subunit, preventing cell division and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-TES-Cabazitaxel is unique due to the presence of the TES group, which enhances its stability and efficacy compared to its parent compound, cabazitaxel. This modification allows for better pharmacokinetic properties, making it a more effective chemotherapeutic agent .

Properties

Molecular Formula

C51H71NO14Si

Molecular Weight

950.2 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C51H71NO14Si/c1-14-67(15-2,16-3)66-40(38(32-23-19-17-20-24-32)52-46(57)65-47(6,7)8)45(56)62-34-28-51(58)43(63-44(55)33-25-21-18-22-26-33)41-49(11,42(54)39(60-13)37(30(34)4)48(51,9)10)35(59-12)27-36-50(41,29-61-36)64-31(5)53/h17-26,34-36,38-41,43,58H,14-16,27-29H2,1-13H3,(H,52,57)/t34-,35-,36+,38-,39+,40+,41-,43-,49+,50-,51+/m0/s1

InChI Key

STIJGKTXRCUORT-CEPOORRRSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC)(C(=O)[C@@H](C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O

Canonical SMILES

CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC)(C(=O)C(C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O

Origin of Product

United States

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